![molecular formula C19H17NO B3172872 4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine CAS No. 946743-04-0](/img/structure/B3172872.png)
4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine
Overview
Description
The compound “4-([1,1’-Biphenyl]-4-yloxy)-2-methylphenylamine” is an organic compound that contains a biphenyl group, a phenyl group, and an amine group . The biphenyl group consists of two connected phenyl rings . The phenyl group is a ring of six carbon atoms with alternating single and double bonds, also known as a benzene ring . The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space . The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present . The presence of the amine group could potentially make this compound a base, capable of accepting a proton .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the biphenyl group could potentially make this compound relatively nonpolar and insoluble in water .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-(4-phenylphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-13-18(11-12-19(14)20)21-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSGSPNLRAOKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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